

A Comparative Guide to the Divinylcyclopropane Rearrangement: Experimental Data vs. Computational Predictions

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Compound of Interest

Compound Name: Cyclopropane, 1,1-diethenyl-

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The divinylcyclopropane rearrangement, a thermally or catalytically induced isomerization to a cycloheptadiene, is a powerful tool in organic synthesis for the construction of seven-membered rings. This guide provides an objective comparison of experimental findings and computational predictions for this pericyclic reaction, offering valuable insights for reaction design and mechanistic understanding.

At a Glance: Experimental vs. Computational Data

The following tables summarize key quantitative data from both experimental studies and computational models of the divinylcyclopropane rearrangement.

Table 1: Experimental Data for Divinylcyclopropane Rearrangement

Substrate Isomer	Conditions	Temperature (°C)	Yield (%)	Citation
cis-Divinylcyclopropane	Thermal	288.5 K (15.35 °C)	Quantitative	[1]
trans-Divinylcyclopropane	Thermal	~200	Synthetically useful	[2]
Substituted trans-Divinylcyclopropanes	Thermal	70-80	-	[2]
Phenyl-substituted Divinylcyclopropane Amide	Thermal (Toluene reflux)	111	16 (Vinylcyclopentene), 71 (Spirolactam)	[3][4]
Phenyl-substituted Divinylcyclopropane Acid	Thermal (Toluene reflux)	111	86	[3]
Phenyl-substituted Divinylcyclopropane Alcohol	Thermal (Microwave, DMF)	250	21 (Vinylcyclopentene), 59 (Dienyl aldehyde)	[3][4]
Phenyl-substituted Divinylcyclopropane Allyl Ether	Thermal (Microwave, DMF)	250	21 (Vinylcyclopentene), 50 (after reduction)	[3][4]
trans-Divinylcyclopropanes	Rh-catalyzed	50	up to 100	[2]

trans-Divinylcyclopropanes	Ni-catalyzed	45	-	[2]
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Table 2: Computational Data for cis-Divinylcyclopropane Rearrangement

Theoretical Method	Basis Set	Calculated Activation Energy (kcal/mol)	Citation
DFT	-	19.7	[1][5]
B3LYP	6-31G	-	[6]
CASSCF(4,4)	6-31G	-	[6]

Delving Deeper: Experimental Protocols

A representative experimental protocol for the thermal divinylcyclopropane rearrangement is detailed below. It is important to note that specific parameters will vary depending on the substrate and desired outcome.

General Procedure for Thermal Rearrangement

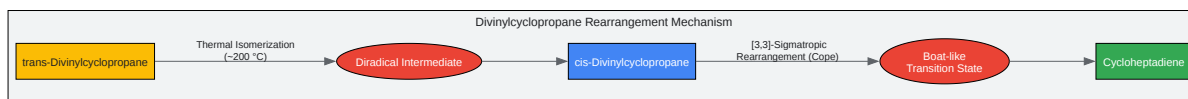
- Substrate Preparation:** The divinylcyclopropane substrate is synthesized and purified according to established literature procedures. The stereochemistry (cis or trans) of the starting material is crucial and should be confirmed by spectroscopic methods (e.g., NMR).
- Reaction Setup:** A solution of the divinylcyclopropane in a high-boiling, inert solvent (e.g., toluene, xylene) is prepared in a reaction vessel equipped with a condenser and an inert atmosphere (e.g., nitrogen or argon). The concentration is typically in the range of 0.01-0.1 M.
- Thermal Conditions:** The reaction mixture is heated to the desired temperature, which can range from room temperature for highly reactive cis-isomers to over 200°C for less reactive trans-isomers.[2] The reaction is monitored by a suitable analytical technique, such as thin-

layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy, to determine the extent of conversion.

- **Workup and Purification:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, distillation, or recrystallization to yield the desired cycloheptadiene product.
- **Characterization:** The structure and purity of the final product are confirmed by standard analytical methods, including NMR spectroscopy (^1H and ^{13}C), infrared (IR) spectroscopy, and mass spectrometry (MS).

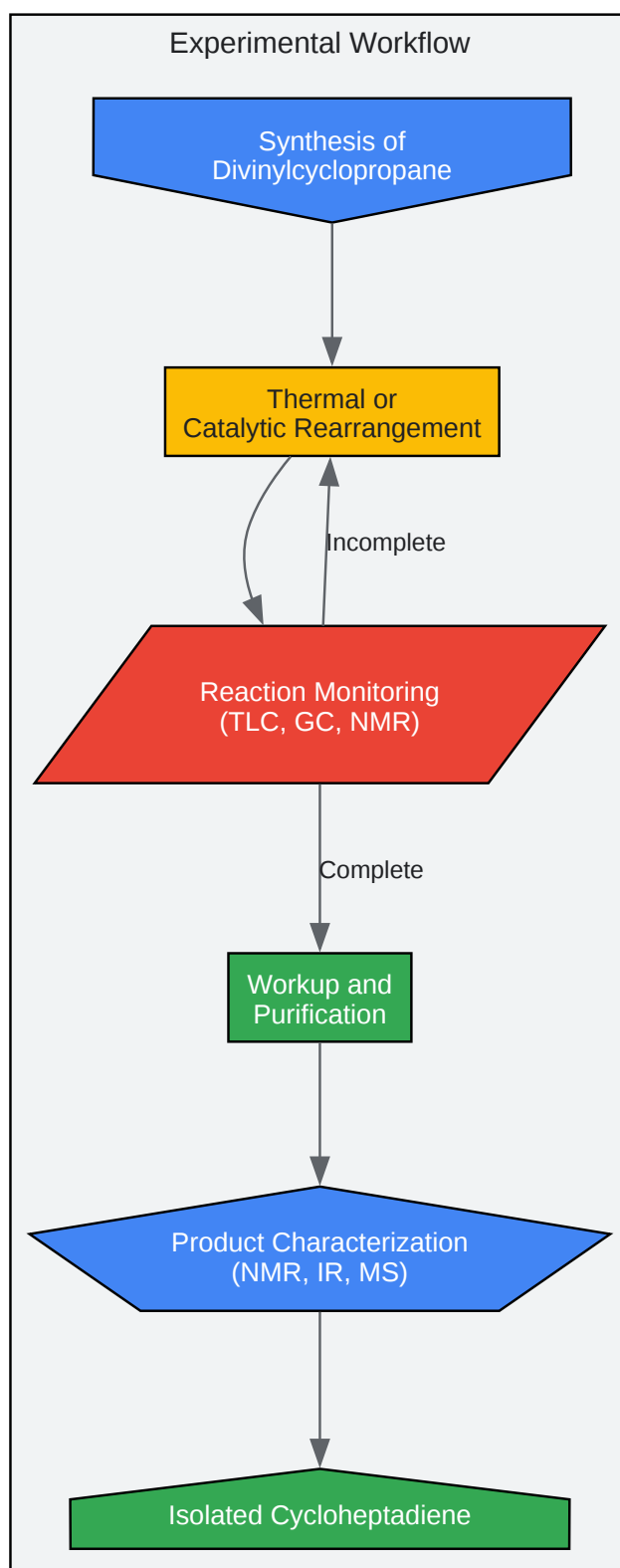
Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in studying the divinylcyclopropane rearrangement.



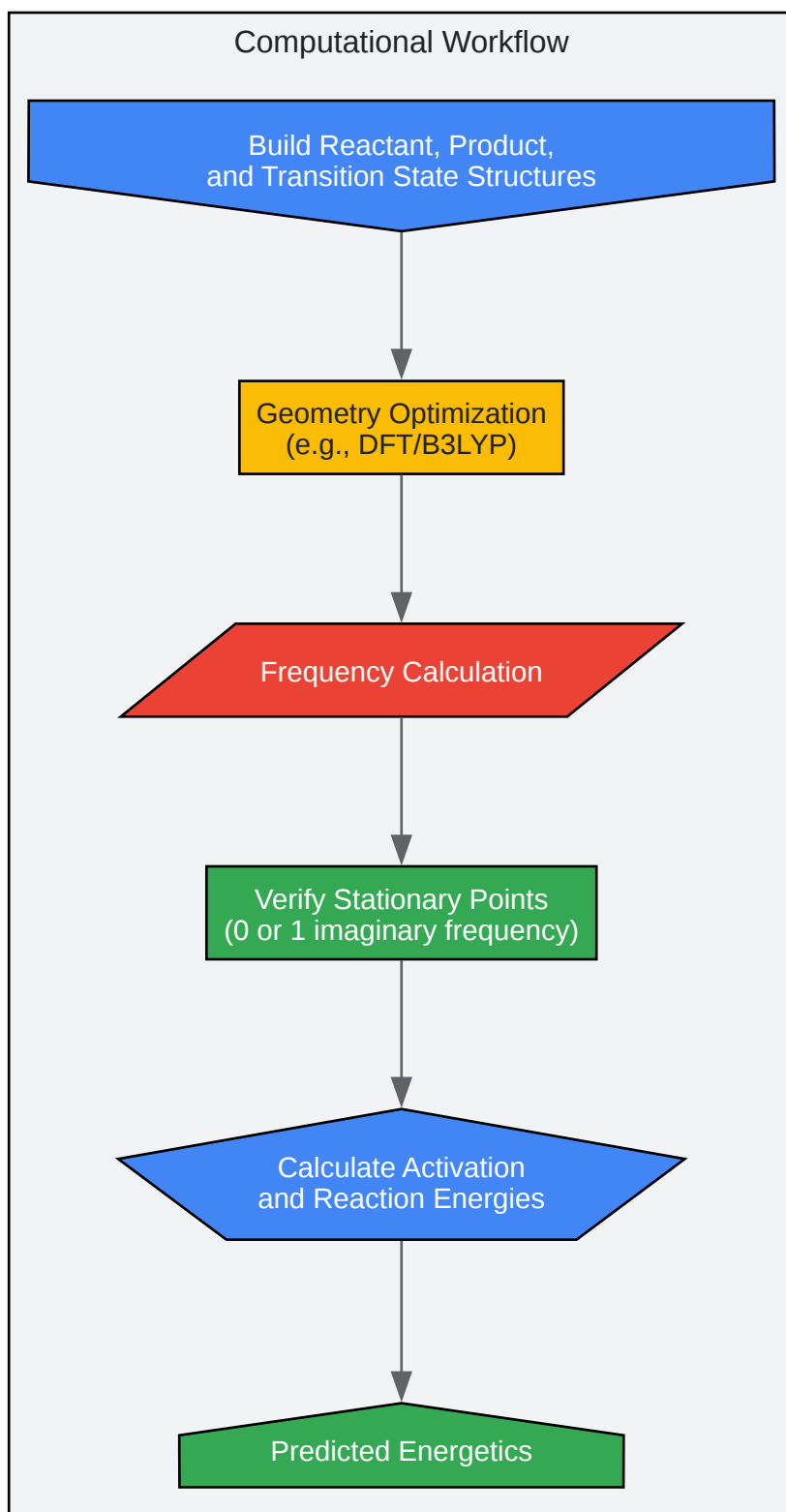
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Caption: Mechanism of the divinylcyclopropane rearrangement.



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Caption: A typical experimental workflow for the rearrangement.



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Caption: A standard computational workflow for studying the rearrangement.

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